Sumatriptan succinate

Overview

Description

Sumatriptan succinate is used to treat acute migraine headaches in adults. It is not used to prevent migraine headaches and is not used for cluster headaches. Sumatriptan works in the brain to relieve the pain from migraine headaches. It belongs to the group of medicines called triptans .

Synthesis Analysis

The synthesis of Sumatriptan succinate has been studied using green, pH-responsive MgO nanoparticles synthesized from mahua flower extracts. The drug loading of Sumatriptan succinate was optimized using MINITAB’s response surface methodology (RSM) Box Behnken model (BBD) model .

Molecular Structure Analysis

The molecular structure of Sumatriptan succinate has been analyzed using various techniques such as UV-visible spectroscopy, X-ray diffraction analysis (XRD), Fourier transform infrared spectroscopy (FTIR), Field emission scanning electron microscopy (FESEM), and Energy dispersive X-ray analysis (EDX) .

Chemical Reactions Analysis

Sumatriptan succinate has been analyzed using a UV spectrophotometric (UVS) technique and the results were compared with the data of isocratic HPLC procedure . The linear range of detection for Sumatriptan succinate by means of both UVS and HPLC methods was between 21 and 39 μg/ml .

Physical And Chemical Properties Analysis

The physical and chemical properties of Sumatriptan succinate have been analyzed using UV-visible spectroscopy, X-ray diffraction analysis (XRD), Fourier transform infrared spectroscopy (FTIR), Field emission scanning electron microscopy (FESEM), and Energy dispersive X-ray analysis (EDX) .

Scientific Research Applications

Migraine Treatment

Sumatriptan succinate is an active pharmaceutical ingredient in commercially available drugs like Imitrex and Treximet, which are used to treat migraine headaches . In controlled clinical trials, single doses of 25, 50, or 100 mg of sumatriptan succinate tablets were effective for the acute treatment of migraine in adults .

Cluster Headache Relief

Apart from migraines, Sumatriptan succinate is also used to treat cluster headaches . These are severe, one-sided headaches that occur in clusters, meaning you experience cycles of headache attacks followed by headache-free periods.

Anti-inflammatory Properties

In addition to its primary use, Sumatriptan succinate also exhibits anti-inflammatory properties . This makes it potentially useful in treating conditions that involve inflammation.

Drug Delivery Systems

Research has been conducted on the use of green synthesized MgO nanoparticles in the delivery of Sumatriptan succinate . The study found that the release of Sumatriptan succinate from MgO nanoparticles increases as pH decreases, which is attributed to the dissolution of MgO nanoparticles . This finding is particularly advantageous for the controlled release of an anti-migraine drug .

Quality Tests and Assays

Sumatriptan succinate is used as a USP reference standard, intended for use in specified quality tests and assays as specified in the USP compendia . This helps ensure the quality and efficacy of the drug.

Solvent Molecule Effects Study

The pharmaceutical industry is highly interested in the crystal structures of all solid forms of active pharmaceutical ingredients which can occur during drug production . In a study of novel solid forms of known active pharmaceutical ingredients, the ability of sumatriptan succinate to form various solvates was examined .

Safety And Hazards

Future Directions

Sumatriptan succinate is used to treat migraines and helps to relieve headache, pain, and other migraine symptoms. However, it does not prevent future migraines or lessen how often you get migraine attacks . It is recommended to take this medication by mouth with or without food as directed by your doctor, at the first sign of a migraine .

properties

IUPAC Name |

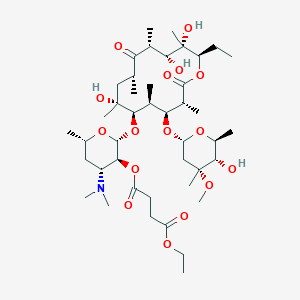

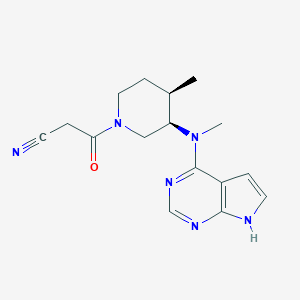

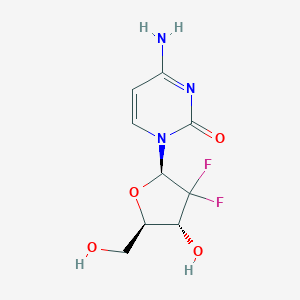

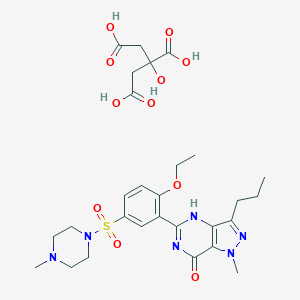

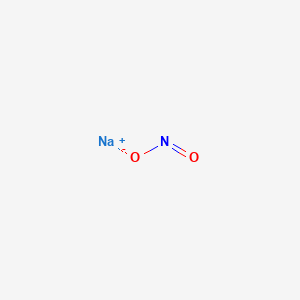

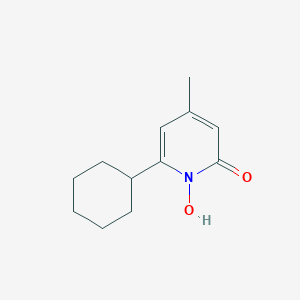

butanedioic acid;1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2S.C4H6O4/c1-15-20(18,19)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2)3;5-3(6)1-2-4(7)8/h4-5,8-9,15-16H,6-7,10H2,1-3H3;1-2H2,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PORMUFZNYQJOEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN(C)C.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

103628-46-2 (Parent) | |

| Record name | Sumatriptan succinate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103628484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60145966 | |

| Record name | Sumatriptan succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sumatriptan succinate | |

CAS RN |

103628-48-4 | |

| Record name | Sumatriptan succinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103628-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sumatriptan succinate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103628484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SUMATRIPTAN SUCCINATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760362 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sumatriptan succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanedioic acid, compd. with 3-[2-(dimethylamino)ethyl]-N-methyl-1H-indole-5-methanesulfonamide (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.760 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUMATRIPTAN SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8BDZ68989 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Sumatriptan succinate in treating migraine headaches?

A1: Sumatriptan succinate is a selective agonist for the 5-hydroxytryptamine receptor subtype 1D (5-HT1D). [, , , , , , ] This means it binds to and activates these receptors, which are found primarily in the cranial blood vessels and nerves. [] By activating these receptors, Sumatriptan succinate constricts those blood vessels, reduces inflammation, and inhibits the release of pain-mediating neuropeptides, thus relieving migraine pain. []

Q2: What is the molecular formula and weight of Sumatriptan succinate?

A2: The molecular formula of Sumatriptan succinate is C14H21N3O2S·C4H6O4. Its molecular weight is 413.5 g/mol. [, ]

Q3: What spectroscopic techniques have been employed to characterize Sumatriptan succinate?

A3: Researchers have utilized various spectroscopic techniques to characterize Sumatriptan succinate, including Fourier Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR). [, , , , , ] FTIR helps identify functional groups within the molecule, DSC provides insights into its thermal properties, and NMR elucidates its structural characteristics.

Q4: Sumatriptan succinate exhibits low oral bioavailability. What factors contribute to this, and what formulation strategies are being explored to overcome these challenges?

A4: Sumatriptan succinate undergoes extensive first-pass metabolism, resulting in an oral bioavailability of approximately 15%. [, , , , , , , , ] Researchers are exploring various approaches to circumvent this and enhance its bioavailability, including:

- Fast-disintegrating tablets (FDTs): These tablets dissolve rapidly in the oral cavity, allowing for faster absorption and potentially bypassing some first-pass metabolism. [, , , ]

- Oral thin films: These films offer similar advantages to FDTs in terms of rapid dissolution and improved patient convenience. []

- Buccal tablets and patches: These formulations aim to deliver the drug directly into the systemic circulation via the buccal mucosa, again bypassing first-pass metabolism. [, , ]

- Nasal drug delivery: Intranasal administration can potentially avoid first-pass metabolism and provide rapid onset of action. [, , ]

- Microspheres: Encapsulating the drug in microspheres can protect it from degradation, control its release, and potentially target it to specific areas within the gastrointestinal tract. [, , ]

Q5: How do ion exchange resins contribute to taste masking of Sumatriptan succinate in FDT formulations?

A5: Sumatriptan succinate has a bitter taste. [, ] Ion exchange resins, like Kyron T-114 and Tulsion-335, have been employed to mask this bitterness. [, , ] These resins form complexes with the drug, thereby reducing its interaction with taste receptors in the oral cavity. The complex then releases the drug in the stomach for absorption.

Q6: What is the role of superdisintegrants in the formulation of FDTs containing Sumatriptan succinate?

A6: Superdisintegrants, such as crospovidone, croscarmellose sodium, and sodium starch glycolate, play a crucial role in enabling the rapid disintegration of FDTs. [, , , , ] These excipients absorb water rapidly upon contact with saliva, causing the tablet to swell and disintegrate quickly. This facilitates faster drug dissolution and absorption.

Q7: Beyond oral administration, what alternative routes of administration are being explored for Sumatriptan succinate, and what are their potential advantages?

A7: Researchers are investigating alternative routes like intranasal and transdermal delivery to circumvent the limitations of oral administration. [, , , , ] Nasal delivery offers the potential for direct transport to the brain, bypassing the blood-brain barrier and potentially improving efficacy for migraine treatment. [] Transdermal patches provide continuous drug delivery, potentially leading to more consistent plasma drug levels and improved patient compliance. []

Q8: What analytical methods are commonly employed to quantify Sumatriptan succinate in pharmaceutical formulations and biological samples?

A8: Several analytical methods have been developed and validated for the quantification of Sumatriptan succinate:

- High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), offers high sensitivity and selectivity for quantifying Sumatriptan succinate in complex matrices like pharmaceutical formulations and biological fluids. [, , , ]

- Ultra-Performance Liquid Chromatography (UPLC): UPLC provides enhanced sensitivity, resolution, and speed compared to traditional HPLC, making it well-suited for analyzing Sumatriptan succinate. []

- High-Performance Thin Layer Chromatography (HPTLC): HPTLC is a simple, cost-effective technique often used for the qualitative and quantitative analysis of Sumatriptan succinate. [, ]

- Gas Chromatography (GC): While less common for Sumatriptan succinate itself, GC coupled with headspace analysis has been employed to quantify volatile organic impurities in the drug substance. []

- UV Spectrophotometry: UV spectrophotometry, particularly first-order derivative spectrophotometry, offers a simple and rapid method for quantifying Sumatriptan succinate in pharmaceutical dosage forms. []

Q9: What are the key aspects of analytical method validation for Sumatriptan succinate, and why are they crucial?

A9: Analytical method validation ensures that the chosen method is suitable for its intended purpose and meets predefined analytical performance characteristics. Key validation parameters include:

Q10: How does Sumatriptan succinate behave in the body after administration (absorption, distribution, metabolism, excretion)?

A10: Sumatriptan succinate is rapidly but incompletely absorbed following oral administration. [, , ] It undergoes extensive first-pass metabolism, primarily by monoamine oxidase A, resulting in a low absolute bioavailability of approximately 15%. [, , ] It has a relatively short elimination half-life of about 2–2.5 hours. [, , ] Sumatriptan and its metabolites are primarily excreted in the urine. []

Q11: What preclinical models are employed to study the efficacy of Sumatriptan succinate?

A11: Preclinical studies often utilize animal models of migraine, such as inducing headache-like responses in rodents through various stimuli. These models help evaluate the effectiveness of Sumatriptan succinate in alleviating headache pain and other associated symptoms. []

Q12: What types of clinical trials have been conducted to evaluate the efficacy and safety of Sumatriptan succinate?

A12: Numerous clinical trials, including randomized, double-blind, placebo-controlled studies, have been conducted to assess the efficacy and safety of Sumatriptan succinate in treating migraine headaches. [] These trials typically involve patients diagnosed with migraine, comparing the effects of Sumatriptan succinate to placebo or other active migraine medications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.